molecular formula C8H14F3NO2 B13630454 4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid

4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid

Cat. No.: B13630454
M. Wt: 213.20 g/mol
InChI Key: KAOBSLORRHZKEH-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid is an organic compound with the molecular formula C8H14F3NO2. This compound is characterized by the presence of trifluoromethyl and amino groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluorobutanoic acid and methyl(propyl)amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-methyl-2-butenoic acid
  • Butanoic acid, 3-methyl-, propyl ester
  • Butanoic acid, 3-methyl-

Uniqueness

4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid is unique due to the presence of both trifluoromethyl and amino groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a combination of reactivity and potential biological activity that makes it valuable for various research applications.

Properties

Molecular Formula

C8H14F3NO2

Molecular Weight

213.20 g/mol

IUPAC Name

4,4,4-trifluoro-3-[methyl(propyl)amino]butanoic acid

InChI

InChI=1S/C8H14F3NO2/c1-3-4-12(2)6(5-7(13)14)8(9,10)11/h6H,3-5H2,1-2H3,(H,13,14)

InChI Key

KAOBSLORRHZKEH-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(CC(=O)O)C(F)(F)F

Origin of Product

United States

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